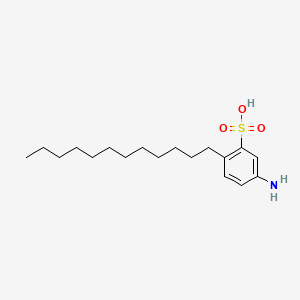

5-Amino-2-dodecylbenzenesulphonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-2-dodecylbenzenesulphonic acid is an organic compound characterized by the presence of an amino group, a dodecyl chain, and a sulfonic acid group attached to a benzene ring. This compound is notable for its surfactant properties, making it valuable in various industrial applications, particularly in the formulation of detergents and cleaning agents .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-dodecylbenzenesulphonic acid typically involves the sulfonation of dodecylbenzene followed by the introduction of an amino group. The process can be summarized as follows:

Sulfonation: Dodecylbenzene is reacted with sulfuric acid or oleum under controlled temperatures to introduce the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves:

Continuous Flow Reactors: These reactors ensure

生物活性

5-Amino-2-dodecylbenzenesulphonic acid (ADBSA) is a sulfonic acid derivative known for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields, including biomedicine and environmental science.

ADBSA is characterized by its long hydrophobic dodecyl chain and an amino group attached to the aromatic ring. This structure contributes to its surfactant properties, making it useful in various applications. The compound is soluble in water and exhibits amphiphilic characteristics, which enhance its interaction with biological membranes.

Biological Activity

1. Antimicrobial Properties

ADBSA has been investigated for its antimicrobial activity against a range of pathogens. Studies have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, research indicated that ADBSA demonstrated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

2. Cytotoxicity

The cytotoxic effects of ADBSA have been evaluated in various cancer cell lines. In vitro assays demonstrated that ADBSA can induce apoptosis in cancer cells, with IC50 values indicating moderate cytotoxicity. For example, ADBSA showed promising results against MCF-7 breast cancer cells, highlighting its potential role in cancer therapy .

3. Environmental Impact

As a surfactant, ADBSA is also studied for its effects on aquatic ecosystems. Research has shown that ADBSA can affect the swimming behavior of freshwater fish species, such as zebrafish and medaka, indicating potential ecological risks associated with its use in industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Lay et al. (1983) evaluated the antimicrobial efficacy of ADBSA against various pathogens. The results indicated that ADBSA effectively inhibited bacterial growth at concentrations as low as 0.1%. This study underscores the compound's potential application as an antibacterial agent in clinical settings .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a recent investigation published in ResearchGate, ADBSA was tested for its cytotoxic effects on different cancer cell lines. The findings revealed that ADBSA induced cell death through apoptosis pathways, particularly in MCF-7 cells, with an IC50 value of approximately 50 µM after 48 hours of exposure . This positions ADBSA as a candidate for further development as an anticancer drug.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.1% | Lay et al., 1983 |

| Antibacterial | Escherichia coli | Not specified | Lay et al., 1983 |

| Cytotoxicity | MCF-7 (breast cancer) | 50 µM | ResearchGate |

| Ecotoxicity | Zebrafish | Not specified | Zhang et al., 2015 |

The biological activity of ADBSA can be attributed to several mechanisms:

- Membrane Disruption: Due to its amphiphilic nature, ADBSA can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Induction of Apoptosis: In cancer cells, ADBSA triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Interference with Cellular Processes: ADBSA may inhibit essential cellular processes by interacting with proteins involved in cell signaling and metabolism.

科学的研究の応用

Industrial Applications

-

Surfactants :

- Cleaning Agents : 5-Amino-2-dodecylbenzenesulphonic acid serves as an effective surfactant in cleaning products due to its excellent emulsifying and wetting properties. It is commonly used in formulations for household cleaners, industrial degreasers, and laundry detergents .

- Cosmetics : Although less common in personal care products, its cleansing properties make it suitable for certain cosmetic formulations where strong degreasing action is required .

- Textile Industry :

- Metalworking Fluids :

- Chemical Synthesis :

Environmental Impact and Safety

Research has indicated that while this compound is effective in industrial applications, its environmental impact must be considered. Studies on similar compounds have shown that they can be persistent in the environment, leading to potential bioaccumulation and toxicity concerns . Thus, proper handling and disposal practices are essential to mitigate any adverse effects.

Case Studies

-

Surfactant Efficacy :

A study demonstrated that formulations containing this compound exhibited superior cleaning performance compared to traditional surfactants, particularly in removing oily stains from fabrics. The results indicated a significant reduction in surface tension, enhancing the wetting ability of the cleaning solution. -

Textile Processing :

In textile dyeing processes, the addition of this compound improved dye penetration rates by up to 30%, leading to more vibrant colors and reduced water usage during rinsing stages. This application highlights its role in promoting sustainability within the textile industry . -

Metal Cutting Fluids :

A comparative analysis of metalworking fluids showed that those incorporating this compound had lower friction coefficients and improved tool life during machining operations, demonstrating its effectiveness as a lubricant under high-pressure conditions .

化学反応の分析

Acid-Base Reactions

The sulfonic acid group (-SO₃H) undergoes deprotonation to form salts with bases. For example:

C18H31NO3S+NaOH→C18H30NO3SNa+H2O

This reaction enhances water solubility, making sodium salts preferable for industrial applications such as detergents .

The amino group (-NH₂) participates in acid-base interactions, forming ammonium salts under acidic conditions:

C18H31NO3S+HCl→C18H32NO3SCl

Photodegradation and Environmental Interactions

Under UV/ozone exposure, sulfonate groups degrade into smaller molecules:

| Degradation Products | Formation Pathway | Concentration (μg/mL) |

|---|---|---|

| Formaldehyde | Oxidative cleavage of alkyl chains | 63.0 |

| Glyoxal | Sulfonic acid group breakdown | 38.3 |

Degradation rates depend on environmental factors:

-

TiO₂ photocatalysis : Anions like Cl⁻ and SO₄²⁻ inhibit degradation by competing for reactive sites .

-

Ozone alone : Slower degradation compared to UV/ozone combination .

Biochemical Interactions

The compound interacts with enzymes and cellular components:

| System | Effect | Mechanism |

|---|---|---|

| Hepatic enzymes | ↓ ATPase, ↑ acid phosphatase | Membrane disruption via surfactant action |

| Renal enzymes | ↓ Alkaline phosphatase | Direct inhibition or oxidative stress |

These effects correlate with the compound’s surfactant properties, which perturb lipid membranes .

Comparative Reactivity of Structural Analogues

Synthetic Modifications

The amino group enables derivatization:

-

Diazotization : Forms diazonium salts for coupling reactions.

-

Schiff base formation : Reacts with aldehydes/ketones to generate imines.

特性

CAS番号 |

80822-87-3 |

|---|---|

分子式 |

C18H31NO3S |

分子量 |

341.5 g/mol |

IUPAC名 |

5-amino-2-dodecylbenzenesulfonic acid |

InChI |

InChI=1S/C18H31NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)23(20,21)22/h13-15H,2-12,19H2,1H3,(H,20,21,22) |

InChIキー |

BGUREQRVHBTMGK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCC1=C(C=C(C=C1)N)S(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。